molecular formula C28H40O2 B14331048 2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene CAS No. 110347-38-1

2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene

Cat. No.: B14331048
CAS No.: 110347-38-1
M. Wt: 408.6 g/mol
InChI Key: XUURXZSAFSXWJM-UHFFFAOYSA-N
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Description

2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene is an organic compound that belongs to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of heptyloxy groups at the 2 and 7 positions of the phenanthrene core modifies its chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene typically involves the alkylation of 9,10-dihydrophenanthrene with heptyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 9,10-dihydrophenanthrene in DMF.
  • Add potassium carbonate to the solution.
  • Introduce heptyl bromide to the reaction mixture.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the phenanthrene core to more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenanthrene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the phenanthrene core.

Scientific Research Applications

2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: The compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The heptyloxy groups can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,7-Bis(diphenylphosphoryl)-9,9′-spirobi[fluorene]: Used in organic electronics.

    2,7-Bis(pentafluorophenylethynyl)hexafluoroheterofluorenes: Known for high electron affinities.

    2,7-Bis(bromomethyl)naphthalene: Utilized in various organic syntheses.

Uniqueness

2,7-Bis(heptyloxy)-9,10-dihydrophenanthrene is unique due to the presence of heptyloxy groups, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in the development of organic electronic materials and other specialized applications.

Properties

CAS No.

110347-38-1

Molecular Formula

C28H40O2

Molecular Weight

408.6 g/mol

IUPAC Name

2,7-diheptoxy-9,10-dihydrophenanthrene

InChI

InChI=1S/C28H40O2/c1-3-5-7-9-11-19-29-25-15-17-27-23(21-25)13-14-24-22-26(16-18-28(24)27)30-20-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3

InChI Key

XUURXZSAFSXWJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)OCCCCCCC

Origin of Product

United States

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